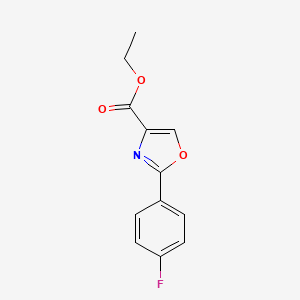

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

概述

描述

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 4-fluorophenyl group at the 2-position of the oxazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzoyl chloride with ethyl glyoxylate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.

化学反应分析

Types of Reactions: Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: Derivatives with different substituents on the phenyl ring.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized forms.

科学研究应用

Medicinal Chemistry Applications

1.1. FAAH Inhibition

One of the prominent applications of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme that degrades endocannabinoids, and its inhibition can lead to increased levels of these compounds, which have various therapeutic effects. The compound has been identified as a potential candidate for treating conditions such as:

- Chronic Pain : FAAH inhibitors are being explored for their ability to alleviate different types of pain, including neuropathic and inflammatory pain .

- Neurological Disorders : Conditions like Alzheimer's disease, multiple sclerosis, and anxiety disorders may benefit from the modulation of endocannabinoid levels through FAAH inhibition .

- Metabolic Disorders : this compound has implications in treating metabolic syndromes, including obesity and diabetes .

Organic Synthesis Applications

2.1. Direct Arylation

This compound has been successfully utilized in palladium-catalyzed direct arylation reactions. This method is significant in organic synthesis as it allows for the functionalization of heteroaromatic compounds. The compound has shown promising results in coupling reactions with various aryl halides, leading to high yields of desired products:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with 4-bromoacetophenone | Pd(OAc)2/P(oTol)3 in diethylcarbonate | 56% |

| Coupling with heteroaryl bromides | PdCl(C3H5)(dppb), Cs2CO3 | Varied (64% - 91%) |

The versatility of this compound in these reactions highlights its importance as a functionalized substrate in synthetic chemistry .

Biological Evaluations

3.1. Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationships of oxazole derivatives, including this compound. These investigations aim to optimize the pharmacological properties of compounds for better efficacy and safety profiles:

- In vitro Studies : Compounds derived from this compound have been evaluated for their biological activity against various targets, demonstrating significant potential for further development as therapeutic agents .

- In vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic effects of these compounds, paving the way for future clinical applications .

作用机制

The mechanism of action of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. The exact molecular targets and pathways involved vary depending on the specific context of its use .

相似化合物的比较

- Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate

- Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate

- Benzyl 2-phenyloxazole-4-carboxylate

Comparison: Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. Compared to other oxazole derivatives, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .

生物活性

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring attached to an oxazole-4-carboxylate moiety. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Modulation : It can act as a modulator for various receptors, influencing gene expression related to cell growth and differentiation.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.12 - 2.78 | |

| Similar oxazole derivatives | A549 (lung cancer) | 0.11 - 1.47 |

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that substituents on the phenyl ring significantly influence the biological activity of oxazole derivatives. Electron-donating groups enhance activity, while electron-withdrawing groups tend to reduce it.

Case Studies and Research Findings

- Study on Antitumor Activity : A comprehensive evaluation of various oxazole derivatives revealed that those with fluorinated phenyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines, including MCF-7 and A549, compared to their non-fluorinated counterparts .

- Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with target proteins through hydrophobic interactions, which may explain its potent biological effects .

- In Vivo Studies : Preclinical trials have indicated that compounds similar to this compound demonstrate favorable pharmacokinetic profiles, suggesting potential for therapeutic use in cancer treatment .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via cyclization reactions involving ethyl bromopyruvate and substituted benzamides. For example, a toluene/dioxane solvent system (1:1) under reflux for 24 hours facilitates oxazole ring formation . Optimize yields by adjusting stoichiometric ratios (e.g., 3:1 molar excess of ethyl bromopyruvate) and monitoring reaction progress via TLC. Post-synthesis, purification via silica gel column chromatography with petroleum ether:ethyl acetate (97:3) effectively isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer:

- FTIR: A strong carbonyl stretch (~1700–1750 cm⁻¹) for the ester group and C-O-C vibrations (~1250 cm⁻¹) confirm the oxazole ring .

- NMR: In H NMR, expect signals for the ethyl ester group (δ ~1.3 ppm triplet for CH, δ ~4.3 ppm quartet for CH), aromatic protons (δ ~7.0–8.0 ppm for fluorophenyl), and oxazole protons (δ ~8.5 ppm) . C NMR should show carbonyl carbons at δ ~160–170 ppm .

Q. What are common purification challenges, and how can they be addressed?

- Methodological Answer: The compound may co-elute with unreacted starting materials or brominated byproducts. Use gradient elution in column chromatography (e.g., increasing ethyl acetate from 3% to 10%) to improve separation. Confirm purity via HPLC or melting point analysis (expected range: 100–128°C based on analogous oxazole derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods elucidate conformational dynamics and intermolecular interactions?

- Methodological Answer: X-ray crystallography reveals puckering parameters (e.g., envelope, half-chair, or screw-boat conformations) in the oxazole and fluorophenyl rings. For example, cyclohexene derivatives show dihedral angles of 76–90° between aromatic rings, influencing packing stability . Pair this with density functional theory (DFT) to calculate energy-minimized conformers and compare with experimental data . Use software like SHELXL for refinement and Mercury for visualization .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer: Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects or crystal packing. Cross-validate using:

- Solid-state vs. solution data: Compare X-ray structures (solid-state) with solution NMR .

- Solvent modeling: Simulate solvent effects (e.g., using COSMO-RS) in DFT calculations to align predicted and observed spectra .

- Dynamic effects: Account for ring puckering or rotational barriers via molecular dynamics simulations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

- Methodological Answer:

- Derivatization: Synthesize analogs (e.g., brominated or methylated variants) to assess how substituents affect bioactivity .

- In vitro assays: Test inhibition of targets like NF-κB using fluorophenyl-oxazole derivatives as lead compounds .

- Docking studies: Model interactions with binding pockets (e.g., cyclooxygenase-2) to prioritize synthetic targets .

属性

IUPAC Name |

ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZGKAXBLXDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569507 | |

| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-42-0 | |

| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。